molecular formula C10H10ClN5O2 B2435785 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380077-57-4

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione

カタログ番号 B2435785
CAS番号: 2380077-57-4
分子量: 267.67
InChIキー: CKMREPZHLUULNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) that has been used in scientific research for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In

作用機序

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione inhibits the activity of JAK by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of STAT proteins that are involved in the downstream signaling pathway of cytokines. This results in the inhibition of the production of pro-inflammatory cytokines and the suppression of the immune response.
Biochemical and Physiological Effects
3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-12, and IFN-γ in patients with rheumatoid arthritis and psoriasis. It has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases. 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has been well-tolerated in clinical trials, with the most common adverse effects being infections and mild to moderate increases in liver enzymes.

実験室実験の利点と制限

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has several advantages for lab experiments, including its high potency and selectivity for JAK inhibition, its ability to inhibit multiple JAK isoforms, and its oral bioavailability. However, 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has some limitations, including its short half-life and the potential for drug-drug interactions.

将来の方向性

For 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione research include the development of more potent and selective JAK inhibitors, the investigation of its potential use in other autoimmune diseases, and the exploration of its combination therapy with other immunosuppressive agents. Additionally, the development of biomarkers to predict the response to 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione treatment and the identification of potential biomarkers for drug-induced liver injury are also important areas of future research.

合成法

The synthesis method of 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione involves the reaction of 5-chloropyrimidine-2-carboxylic acid with azetidine-3-methanol to form 1-(5-chloropyrimidin-2-yl)azetidin-3-ol, which is then reacted with phosgene to form 3-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione. The purity of the final product is achieved through recrystallization.

科学的研究の応用

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has been extensively used in scientific research for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has been shown to inhibit the activity of JAK, which is involved in the signaling pathway of cytokines that are responsible for the inflammation and immune response in autoimmune diseases. 3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has also been used in preclinical studies for the treatment of graft-versus-host disease, a condition that can occur after bone marrow transplantation.

特性

IUPAC Name

3-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c11-6-1-12-9(13-2-6)15-4-7(5-15)16-8(17)3-14-10(16)18/h1-2,7H,3-5H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMREPZHLUULNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。